molecular formula C22H26N2O4 B6096125 N-[1,3-dioxo-8-(propan-2-ylidene)octahydro-2H-4,7-methanoisoindol-2-yl]-2-(4-methylphenoxy)propanamide

N-[1,3-dioxo-8-(propan-2-ylidene)octahydro-2H-4,7-methanoisoindol-2-yl]-2-(4-methylphenoxy)propanamide

Cat. No.: B6096125
M. Wt: 382.5 g/mol
InChI Key: DFFRHIGGYFKYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,3-dioxo-8-(propan-2-ylidene)octahydro-2H-4,7-methanoisoindol-2-yl]-2-(4-methylphenoxy)propanamide is a complex organic compound with a unique structure that includes an indole derivative. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of N-[1,3-dioxo-8-(propan-2-ylidene)octahydro-2H-4,7-methanoisoindol-2-yl]-2-(4-methylphenoxy)propanamide involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

N-[1,3-dioxo-8-(propan-2-ylidene)octahydro-2H-4,7-methanoisoindol-2-yl]-2-(4-methylphenoxy)propanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique structure and biological activities. It is used in the development of new pharmaceuticals, as it exhibits potential antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Additionally, it is studied for its potential use in agricultural applications, such as plant growth regulators .

Mechanism of Action

The mechanism of action of N-[1,3-dioxo-8-(propan-2-ylidene)octahydro-2H-4,7-methanoisoindol-2-yl]-2-(4-methylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .

Comparison with Similar Compounds

N-[1,3-dioxo-8-(propan-2-ylidene)octahydro-2H-4,7-methanoisoindol-2-yl]-2-(4-methylphenoxy)propanamide can be compared with other indole derivatives, which also exhibit a wide range of biological activities. Similar compounds include indole-3-acetic acid, a plant hormone, and various synthetic indole derivatives used in pharmaceuticals. The uniqueness of this compound lies in its specific structure and the combination of functional groups, which contribute to its distinct biological activities .

Properties

IUPAC Name

N-(3,5-dioxo-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]decan-4-yl)-2-(4-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-11(2)17-15-9-10-16(17)19-18(15)21(26)24(22(19)27)23-20(25)13(4)28-14-7-5-12(3)6-8-14/h5-8,13,15-16,18-19H,9-10H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFRHIGGYFKYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NN2C(=O)C3C4CCC(C3C2=O)C4=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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